![molecular formula C13H13N3O5 B1449359 {1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid CAS No. 1910769-55-9](/img/structure/B1449359.png)
{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the acyl chloride derivative N-phthaloylglycine reacts with anthranilic acid in chloroform, in the presence of triethylamine, to give an intermediate that is then reacted with cyanuric chloride, used as a cyclization agent, to produce the benzoxazinone derivative .Molecular Structure Analysis
The molecular structure of similar compounds such as 3-acetamidophenylboronic acid has been reported. It has a molecular formula of C8H10BNO3, an average mass of 178.981 Da, and a monoisotopic mass of 179.075378 Da .Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Conformational Studies
- Conformational Preferences and Supramolecular Complexes : Hydantoin-5-acetic acid, closely related to the compound , exhibits specific conformational preferences due to its rigid acceptor-donor-acceptor hydrogen-bonding site and a flexible side chain. These properties are crucial for forming supramolecular complexes. The study by Gerhardt, Tutughamiarso, and Bolte (2012) explored these conformations, providing insights into the potential for creating targeted molecular assemblies (Gerhardt, Tutughamiarso, & Bolte, 2012).
Organic Synthesis and Chemical Properties
- Novel Triazafulvalene System : The synthesis of new triazafulvalene systems through cycloaddition and substitution reactions has been explored, demonstrating the versatility of imidazolidin-4-ylidene derivatives in creating novel organic compounds with potential applications in materials science and catalysis (Uršič, Svete, & Stanovnik, 2010).
Antimicrobial and Antitumor Activities
- Antibacterial Activity of Derivatives : A series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, incorporating thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, showed promising antibacterial activity, particularly against Gram-positive bacterial strains. This research suggests the potential of these compounds in developing new antibacterial agents (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Propiedades
IUPAC Name |
2-[1-(3-acetamidophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)14-8-3-2-4-9(5-8)16-12(20)10(6-11(18)19)15-13(16)21/h2-5,10H,6H2,1H3,(H,14,17)(H,15,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTTYLCPOPFJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



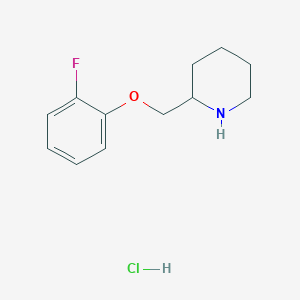
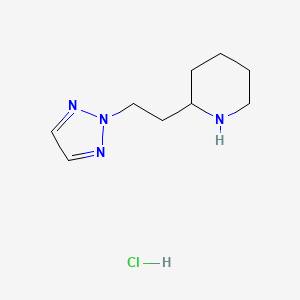
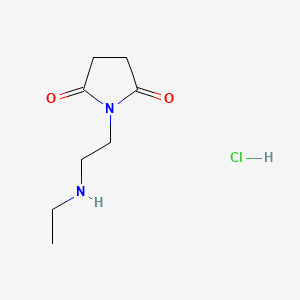
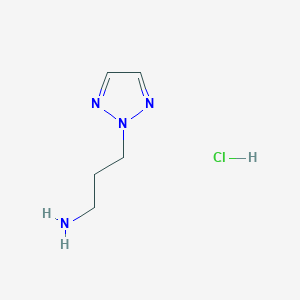


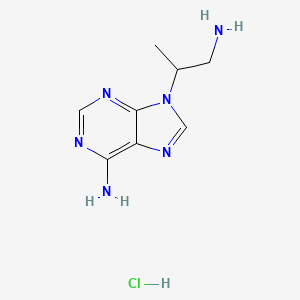
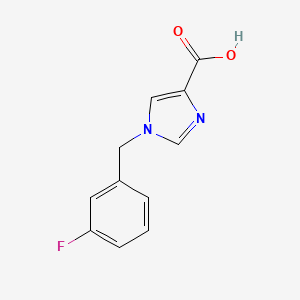
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1449288.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile](/img/structure/B1449290.png)
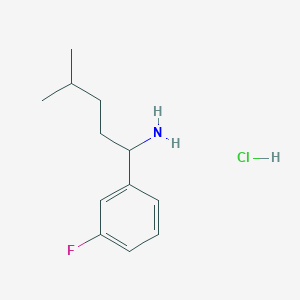
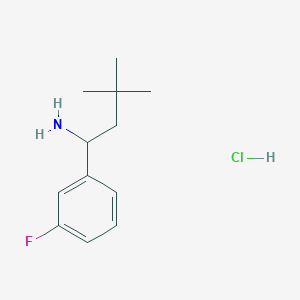

![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)